molecular formula C10H10N2O B1343718 4,7-Dimethyl-1H-indazole-3-carbaldehyde CAS No. 1000340-75-9

4,7-Dimethyl-1H-indazole-3-carbaldehyde

Cat. No. B1343718
M. Wt: 174.2 g/mol
InChI Key: AXNSIRJXHHTZIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-indazoles, including 4,7-Dimethyl-1H-indazole-3-carbaldehyde, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 4,7-Dimethyl-1H-indazole-3-carbaldehyde is C10H10N2O, and its molecular weight is 174.2 g/mol.


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Multicomponent reactions (MCRs) offer access to complex molecules .

Scientific Research Applications

Indazole Derivatives in Therapeutic Development

Indazole derivatives have been the focus of extensive research for their potential in therapeutic applications. These heterocyclic moieties, which comprise a pyrazole ring condensed with a benzene ring, are not commonly found in nature yet exhibit a wide variety of biological activities. This has stimulated considerable interest in the development of novel indazole-based therapeutic agents. Recent patents highlight derivatives with promising anticancer and anti-inflammatory activity, alongside applications in disorders involving protein kinases and neurodegeneration. The defined mechanisms of action of these compounds pave the way for new molecules with significant biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Chemistry and Biological Activities

The chemistry of indoles and indazoles is a perennially interesting field in organic chemistry, attracting chemists focused on both natural products and synthetic methodologies. Derivatives of indoles and indazoles exhibit a range of activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermatogenic, and antipsychotic drug potentials. These activities underscore the importance of these compounds in drug discovery and the development of new therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013).

Synthesis and Application of Triazole Derivatives

The synthesis of 1,4-disubstituted 1,2,3-triazoles, another class of heterocyclic compounds closely related to indazoles, demonstrates the versatility and broad application of these compounds in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of triazole rings under various conditions supports their significant interactions with biological targets, further emphasizing the potential of indazole derivatives in therapeutic applications (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).

Future Directions

The future directions for 4,7-Dimethyl-1H-indazole-3-carbaldehyde could involve further exploration of its synthesis methods and potential applications in medicinal and pharmaceutical chemistry .

properties

IUPAC Name

4,7-dimethyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(5-13)11-12-10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNSIRJXHHTZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NNC(=C12)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269577
Record name 4,7-Dimethyl-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethyl-1H-indazole-3-carbaldehyde

CAS RN

1000340-75-9
Record name 4,7-Dimethyl-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethyl-1H-indazole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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